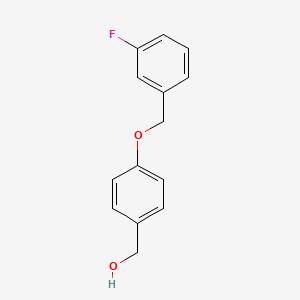

(4-((3-Fluorobenzyl)oxy)phenyl)methanol

Description

Properties

IUPAC Name |

[4-[(3-fluorophenyl)methoxy]phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FO2/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14/h1-8,16H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEAJDZCZAAZJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690969-16-5 | |

| Record name | (4-((3-Fluorophenyl)methoxy)phenyl)methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0690969165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-((3-FLUOROPHENYL)METHOXY)PHENYL)METHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E278CRW677 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-((3-Fluorobenzyl)oxy)phenyl)methanol: A Key Pharmaceutical Intermediate

This guide provides a comprehensive, technically detailed protocol for the synthesis of (4-((3-Fluorobenzyl)oxy)phenyl)methanol, a crucial intermediate in the production of various pharmaceutical agents, notably the anti-Parkinson's drug, Safinamide.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering not just a procedural outline but also the scientific rationale behind the chosen synthetic strategy and experimental parameters.

Introduction and Strategic Overview

This compound is a key building block in medicinal chemistry. Its structure, featuring a fluorinated benzyl ether moiety, is of significant interest for its potential to modulate the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs). The synthesis of this molecule is a critical step in the overall production of more complex drugs like Safinamide.[3][4][5]

The synthetic approach detailed herein is a robust and efficient two-step process. This strategy was selected for its high yield, operational simplicity, and the commercial availability of the starting materials. The overall synthetic pathway is depicted below:

Caption: Overall synthetic pathway for this compound.

The synthesis commences with a Williamson ether synthesis, a classic and reliable method for forming ethers.[6] In this step, the phenolic hydroxyl group of 4-hydroxybenzaldehyde is deprotonated by a mild base, potassium carbonate, to form a phenoxide ion. This nucleophile then attacks the electrophilic carbon of 3-fluorobenzyl bromide in an SN2 reaction to yield the intermediate, 4-((3-fluorobenzyl)oxy)benzaldehyde. The choice of acetone as the solvent is strategic; it is a polar aprotic solvent that effectively dissolves the reactants while favoring the SN2 pathway.

The second step involves the selective reduction of the aldehyde functionality of the intermediate to a primary alcohol. Sodium borohydride (NaBH₄) is the reducing agent of choice for this transformation.[1][3][7] It is a mild and selective reagent that readily reduces aldehydes and ketones without affecting other functional groups that might be present. The reaction is typically carried out in a protic solvent like methanol, which also serves to protonate the resulting alkoxide intermediate to furnish the final alcohol product.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and expected outcomes. Adherence to these procedures, coupled with diligent in-process monitoring, is crucial for a successful synthesis.

Step 1: Synthesis of 4-((3-Fluorobenzyl)oxy)benzaldehyde

This procedure outlines the Williamson ether synthesis to form the key intermediate.

Caption: Experimental workflow for the Williamson ether synthesis.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 4-Hydroxybenzaldehyde | 122.12 | 10.0 g | 81.9 mmol | 1.0 |

| 3-Fluorobenzyl Bromide | 189.03 | 16.2 g | 85.7 mmol | 1.05 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 17.0 g | 123 mmol | 1.5 |

| Acetone | - | 200 mL | - | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (10.0 g, 81.9 mmol), potassium carbonate (17.0 g, 123 mmol), and acetone (200 mL).

-

Stir the suspension at room temperature for 15 minutes.

-

Add 3-fluorobenzyl bromide (16.2 g, 85.7 mmol) to the mixture.

-

Heat the reaction mixture to 60°C and maintain this temperature for 5 hours, with continuous stirring.

-

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mobile phase of 3:1 hexane/ethyl acetate. The disappearance of the 4-hydroxybenzaldehyde spot indicates the completion of the reaction.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetone.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 9:1 hexane/ethyl acetate).

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield 4-((3-fluorobenzyl)oxy)benzaldehyde as a white solid. The expected yield is approximately 90-95%.[8][9]

Step 2: Synthesis of this compound

This protocol details the reduction of the aldehyde intermediate to the final alcohol product.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 4-((3-Fluorobenzyl)oxy)benzaldehyde | 230.23 | 15.0 g | 65.1 mmol | 1.0 |

| Sodium Borohydride (NaBH₄) | 37.83 | 2.95 g | 78.1 mmol | 1.2 |

| Methanol | - | 250 mL | - | - |

| Deionized Water | - | 100 mL | - | - |

| Ethyl Acetate | - | 200 mL | - | - |

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-((3-fluorobenzyl)oxy)benzaldehyde (15.0 g, 65.1 mmol) in methanol (250 mL).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride (2.95 g, 78.1 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

-

After the addition is complete, continue to stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction by TLC (3:1 hexane/ethyl acetate) to confirm the disappearance of the starting aldehyde.

-

Quench the reaction by slowly adding deionized water (100 mL) at 0°C.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (2 x 100 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane or by flash column chromatography on silica gel to afford this compound as a white solid. The expected yield is typically in the range of 90-95%.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the final product.

Expected Analytical Data:

-

Appearance: White to off-white solid.

-

Molecular Formula: C₁₄H₁₃FO₂[6]

-

Molecular Weight: 232.25 g/mol [6]

-

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

7.40-7.20 (m, 5H, Ar-H)

-

7.15-7.00 (m, 2H, Ar-H)

-

6.95 (d, J = 8.4 Hz, 2H, Ar-H)

-

5.05 (s, 2H, -OCH₂-)

-

4.65 (s, 2H, -CH₂OH)

-

1.80 (br s, 1H, -OH)

-

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm):

-

163.0 (d, J = 245.5 Hz)

-

159.0

-

139.5 (d, J = 7.1 Hz)

-

134.0

-

130.2 (d, J = 8.2 Hz)

-

128.8

-

122.9 (d, J = 2.9 Hz)

-

115.0

-

114.8 (d, J = 21.2 Hz)

-

114.3 (d, J = 22.2 Hz)

-

69.5

-

65.0

-

-

Mass Spectrometry (EI): m/z 232 (M⁺), 125, 107, 97.

Note: The provided NMR and MS data are predicted based on the structure and data from analogous compounds. Actual experimental data should be acquired and compared for confirmation.

Safety and Handling

-

3-Fluorobenzyl Bromide: This is a lachrymator and should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium Borohydride: This reagent is flammable and reacts with water and acids to produce flammable hydrogen gas. Handle in a dry environment and away from ignition sources.

-

Solvents: Acetone, methanol, and ethyl acetate are flammable. Ensure all heating is conducted using a heating mantle and in a well-ventilated area.

Conclusion

This in-depth technical guide provides a reliable and well-rationalized protocol for the synthesis of this compound. By following the detailed experimental procedures and adhering to the safety precautions, researchers can confidently produce this valuable pharmaceutical intermediate with high yield and purity. The provided analytical benchmarks will aid in the crucial process of product verification.

References

-

Justia Patents. (2021). Process for the preparation of Safinamide Mesylate intermediate. Retrieved from [Link]

-

Semantic Scholar. (2020). A New Enantioselective Synthesis of the Anti-Parkinson Agent Safinamide. Retrieved from [Link]

-

The Royal Society of Chemistry. (2021). This journal is © The Royal Society of Chemistry 2021 - Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Contents - The Royal Society of Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). US11111208B2 - Process for the preparation of safinamide mesylate intermediate.

- Google Patents. (n.d.). US9475757B2 - Synthesis of anti-Parkinson agent.

-

Axios Research. (n.d.). This compound - CAS - 690969-16-5. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

Sources

- 1. Safinamide synthesis - chemicalbook [chemicalbook.com]

- 2. A New Enantioselective Synthesis of the Anti-Parkinson Agent Safinamide | Semantic Scholar [semanticscholar.org]

- 3. US9475757B2 - Synthesis of anti-Parkinson agent - Google Patents [patents.google.com]

- 4. patents.justia.com [patents.justia.com]

- 5. US11111208B2 - Process for the preparation of safinamide mesylate intermediate - Google Patents [patents.google.com]

- 6. This compound - CAS - 690969-16-5 | Axios Research [axios-research.com]

- 7. chemscene.com [chemscene.com]

- 8. rsc.org [rsc.org]

- 9. application.wiley-vch.de [application.wiley-vch.de]

An In-depth Technical Guide to (4-((3-Fluorobenzyl)oxy)phenyl)methanol

CAS Number: 690969-16-5 | Molecular Formula: C₁₄H₁₃FO₂ | Molecular Weight: 232.25 g/mol

This technical guide provides a comprehensive overview of (4-((3-Fluorobenzyl)oxy)phenyl)methanol, a key chemical intermediate and a known impurity in the synthesis of the anti-Parkinson's agent, Safinamide.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its synthesis, analytical characterization, and its relevance within the pharmaceutical landscape.

Introduction and Pharmaceutical Relevance

This compound, designated as Safinamide Impurity 8, is a critical compound to monitor and control during the manufacturing of Safinamide.[2] Safinamide is a selective and reversible monoamine oxidase B (MAO-B) inhibitor used as an adjunctive therapy for Parkinson's disease.[3] The presence and concentration of impurities are strictly regulated in active pharmaceutical ingredients (APIs) to ensure patient safety and drug efficacy. Understanding the formation, synthesis, and analytical profile of this specific impurity is therefore of paramount importance for process optimization, quality control, and regulatory compliance in the synthesis of Safinamide.

This guide will detail a probable synthetic pathway to obtain this compound for use as a reference standard, outline methods for its analytical characterization, and discuss its context as a process-related impurity.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 690969-16-5 | [4][5] |

| Molecular Formula | C₁₄H₁₃FO₂ | [4][5] |

| Molecular Weight | 232.25 g/mol | [5] |

| IUPAC Name | {4-[(3-Fluorobenzyl)oxy]phenyl}methanol | Inferred |

| Appearance | Solid (predicted) | [6] |

| Storage Temperature | 2-8°C | [4] |

| Purity (Commercial) | Typically ≥95% | [4] |

Synthetic Pathway and Methodology

The synthesis of this compound is logically achieved through a two-step process. The first step involves the formation of a diaryl ether via the Williamson ether synthesis, followed by the reduction of a benzaldehyde intermediate to the target benzyl alcohol. This pathway is inferred from patents describing the synthesis of Safinamide and its intermediates.[7]

Sources

solubility of (4-((3-Fluorobenzyl)oxy)phenyl)methanol in organic solvents

An In-depth Technical Guide to the Solubility of (4-((3-Fluorobenzyl)oxy)phenyl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a molecule of interest in synthetic and medicinal chemistry, possessing structural motifs that suggest a nuanced solubility profile across various organic solvents. This guide provides a comprehensive analysis of the theoretical and practical aspects of determining its solubility. In the absence of extensive published empirical data for this specific compound, we present a framework grounded in first principles of physical organic chemistry and provide detailed, actionable protocols for its experimental determination. This document is intended to empower researchers to accurately assess and predict the solubility of this compound, a critical parameter for reaction optimization, purification, formulation, and overall drug development efficacy.

Molecular Structure and its Implications for Solubility

The solubility of a compound is dictated by the interplay of its intermolecular forces with those of the solvent. The structure of this compound—C₁₄H₁₃FO₂[1]—features several key functional groups that govern its solubility behavior:

-

Hydroxyl Group (-CH₂OH): This primary alcohol is a potent hydrogen bond donor and acceptor. It significantly contributes to the molecule's polarity and its ability to dissolve in protic solvents like alcohols.

-

Ether Linkage (-O-CH₂-): The ether group can act as a hydrogen bond acceptor, enhancing solubility in solvents with hydrogen bond donor capabilities. Its presence also introduces some flexibility into the molecular structure.

-

Aromatic Rings (Phenyl and Fluorobenzyl): The two phenyl rings contribute significant nonpolar character due to their van der Waals interactions. These large, hydrophobic regions will favor solubility in nonpolar or moderately polar aromatic solvents.

-

Fluorine Substituent (-F): The fluorine atom on the benzyl ring is highly electronegative, creating a localized dipole. However, its overall effect on solubility is complex; it can slightly increase polarity but also reduce the polarizability of the aromatic ring.

The interplay of these features suggests that this compound is a molecule of intermediate polarity. Its solubility will be a balance between the polar, hydrogen-bonding capacity of the hydroxyl group and the nonpolar nature of the aromatic systems. The general principle of "like dissolves like" will be the primary predictor of its behavior.[2][3]

Theoretical Framework for Solubility Prediction

Predicting solubility with high accuracy remains a significant challenge, though several machine learning and computational models are emerging.[4][5][6][7][8] For laboratory purposes, a qualitative prediction can be made by analyzing solvent properties in relation to the solute's structure.

Solvent Classification and Predicted Solubility:

| Solvent Class | Representative Solvents | Dominant Intermolecular Forces | Predicted Solubility of this compound | Rationale |

| Nonpolar | Hexane, Toluene, Benzene | Van der Waals forces | Low to Moderate | The large aromatic portions of the molecule will interact favorably with these solvents, but the polar hydroxyl group will be energetically disfavored, limiting overall solubility. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | Dipole-dipole interactions | Moderate to High | These solvents can accept hydrogen bonds from the hydroxyl group and have dipole moments that can interact with the molecule's polar regions. THF and Acetone are expected to be particularly effective. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen bonding | High | These solvents can act as both hydrogen bond donors and acceptors, readily solvating the hydroxyl group. The alkyl chains can interact with the nonpolar aromatic rings. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Hydrogen bonding, strong dipoles | Very Low (in Water), High (in DMSO) | The large hydrophobic backbone will likely render it insoluble in water.[9][10] DMSO, being a strong polar aprotic solvent, is expected to be an excellent solvent. |

The following diagram illustrates the logical flow for predicting solubility based on solvent-solute interactions.

Caption: Logical workflow for predicting solubility based on molecular interactions.

Experimental Determination of Solubility

Given the lack of specific published data, experimental determination is crucial. The following protocols provide robust methods for both qualitative and quantitative solubility assessment.

Qualitative Solubility Assessment

This rapid method is useful for initial screening and solvent selection for reactions or chromatography.

Protocol:

-

Preparation: Label a series of small, dry test tubes (e.g., 13x100 mm) with the names of the selected solvents.

-

Analyte Addition: Add approximately 20-30 mg of this compound to each test tube.

-

Solvent Addition: To the first tube, add the chosen solvent dropwise (e.g., using a Pasteur pipette), starting with 0.5 mL.

-

Mixing: Vigorously agitate the tube (e.g., using a vortex mixer) for 30-60 seconds after each addition.

-

Observation: Observe the mixture against a well-lit background. If the solid completely dissolves, the compound is considered "soluble."

-

Incremental Addition: If the solid does not dissolve, add another 0.5 mL of the solvent and repeat the mixing and observation steps. Continue this process up to a total volume of 3 mL.

-

Classification:

-

Soluble: Dissolves completely in ≤ 3 mL of solvent.

-

Partially Soluble: Some solid dissolves, but a noticeable amount remains.

-

Insoluble: No apparent dissolution of the solid.

-

-

Repeat: Perform this procedure for each selected organic solvent.

Quantitative Solubility Determination (Shake-Flask Method)

This is a standard method for determining equilibrium solubility. It is more time-consuming but provides precise quantitative data.

Protocol:

-

Saturated Solution Preparation:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial or flask (e.g., 50 mg in 5 mL of solvent). The presence of undissolved solid is essential to ensure saturation.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the vial to stand undisturbed at the same constant temperature until the excess solid has settled.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a fine filter (e.g., a 0.22 µm PTFE filter) to prevent any solid particles from being transferred.

-

-

Quantification:

-

Transfer the filtered aliquot into a pre-weighed vial.

-

Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight of the dried solute is achieved.

-

Reweigh the vial to determine the mass of the dissolved solid.

-

-

Calculation:

-

Calculate the solubility using the formula: Solubility (g/L) = (Mass of dissolved solid (g)) / (Volume of aliquot taken (L))

-

The following diagram outlines the workflow for the quantitative shake-flask method.

Caption: Workflow for quantitative solubility determination via the shake-flask method.

Data Interpretation and Reporting

When presenting solubility data, it is crucial to include the temperature at which the measurements were taken, as solubility is temperature-dependent. Data should be reported in standard units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Example Data Table:

| Solvent | Solvent Polarity Index (Snyder) | Temperature (°C) | Solubility (g/L) | Observations |

| Hexane | 0.1 | 25 | Experimental Value | Colorless solution |

| Toluene | 2.4 | 25 | Experimental Value | Colorless solution |

| Dichloromethane | 3.1 | 25 | Experimental Value | Colorless solution |

| Tetrahydrofuran | 4.0 | 25 | Experimental Value | Colorless solution |

| Acetone | 5.1 | 25 | Experimental Value | Colorless solution |

| Ethanol | 4.3 | 25 | Experimental Value | Colorless solution |

| Methanol | 5.1 | 25 | Experimental Value | Colorless solution |

| Dimethyl Sulfoxide | 7.2 | 25 | Experimental Value | Colorless solution |

| Water | 10.2 | 25 | Experimental Value | Suspension |

Conclusion

References

-

St. John, P. C., et al. (2023). "Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents." Digital Discovery. [Link]

-

Fallah, F., et al. (2024). "Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation." International Journal of Pharmaceutics. [Link]

-

Nguyen, B., et al. (2020). "Machine learning with physicochemical relationships: solubility prediction in organic solvents and water." Nature Communications. [Link]

-

Hughes, T., et al. (2023). "A unified ML framework for solubility prediction across organic solvents." Digital Discovery. [Link]

-

St. John, P. C., et al. (2023). "Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents." ChemRxiv. [Link]

-

University of California, Davis. "Experiment 1: Determination of Solubility Class." Chemistry LibreTexts. [Link]

-

Nichols, L. (n.d.). "Experiment: Solubility of Organic & Inorganic Compounds." Contra Costa College. [Link]

-

Chemistry For Everyone. (2025). "How To Determine Solubility Of Organic Compounds?" YouTube. [Link]

-

University of Toronto. (2023). "Solubility of Organic Compounds." CHM136H5F. [Link]

-

Santa Monica College. (2024). "1.27: Experiment_727_Organic Compound Functional Groups__1_2_0." Chemistry LibreTexts. [Link]

-

PubChem. "(4-Fluoro-3-(trifluoromethoxy)phenyl)methanol." National Center for Biotechnology Information. [Link]

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. chem.ws [chem.ws]

- 3. youtube.com [youtube.com]

- 4. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 5. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. A unified ML framework for solubility prediction across organic solvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

theoretical properties of fluorinated benzyl ethers

An In-depth Technical Guide to the Theoretical Properties of Fluorinated Benzyl Ethers

Abstract

The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a vast array of physicochemical and pharmacokinetic properties.[1][2][3][4][5] This guide provides a detailed examination of the theoretical underpinnings of fluorinated benzyl ethers, a motif of growing importance in drug discovery. We will dissect the profound influence of fluorine substitution on the electronic structure, conformational preferences, and resultant physicochemical characteristics of these molecules. By exploring key principles such as stereoelectronic effects, hyperconjugation, and the gauche effect, this document aims to provide researchers, scientists, and drug development professionals with a robust framework for understanding and predicting the behavior of fluorinated benzyl ethers, thereby enabling more rational and effective molecular design.

Introduction: The Strategic Value of Fluorine in Benzyl Ether Scaffolds

Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—grant it a privileged role in drug design.[6][7] Its introduction can profoundly influence metabolic stability, membrane permeability, binding affinity, and the acidity or basicity of neighboring functional groups.[4][5][6] When applied to the benzyl ether moiety, a common structural unit in bioactive compounds, fluorination offers a nuanced strategy for fine-tuning molecular properties.

The decision to fluorinate a benzyl ether is driven by the need to address specific liabilities in a drug candidate, such as rapid metabolic degradation or suboptimal lipophilicity. By replacing hydrogen with fluorine at the benzylic position or on the aromatic ring, chemists can block sites of oxidative metabolism, alter the molecule's conformational landscape to favor a bioactive pose, and modulate its electronic character to enhance target interactions.[1][8] This guide moves beyond empirical observations to explore the fundamental theoretical principles that govern these effects.

Core Theoretical Principles of Fluorinated Benzyl Ethers

The behavior of fluorinated benzyl ethers is dictated by a complex interplay of electronic and steric effects. Understanding these foundational principles is critical for predicting the impact of a given fluorination pattern.

Potent Electronic Effects of Fluorination

The extreme electronegativity of fluorine is the primary source of its powerful inductive and stereoelectronic influence.

-

Inductive Effect (σ-withdrawal): Fluorine strongly withdraws electron density through the sigma bond network. This effect is most pronounced locally, lowering the pKa of nearby acidic protons or reducing the basicity of amines, which can improve bioavailability by increasing the population of the neutral, membrane-permeant form of a drug.[1][4]

-

Hyperconjugation: The C-F bond participates in significant hyperconjugative interactions. The C–F σ* antibonding orbital is a very low-energy, and therefore excellent, electron acceptor. This allows for stabilizing interactions where an adjacent, well-aligned C-H or C-C bonding orbital donates electron density into this σ* orbital (σ → σ* interaction).[9][10] This interaction is a key driver of the conformational preferences discussed below.

Conformational Landscape and Stereoelectronic Control

Fluorination exerts remarkable control over the three-dimensional structure of benzyl ethers, primarily through stereoelectronic effects that go beyond simple sterics.

-

The Gauche Effect: A cornerstone of fluorine stereoelectronics is the gauche effect, an energetic preference for a gauche conformation (dihedral angle of ~60°) over an anti conformation in systems like 1,2-difluoroethane.[9] This counterintuitive preference is primarily explained by a stabilizing hyperconjugative interaction between the σ(C-H) bonding orbital and the σ(C-F) antibonding orbital, which is maximized in the gauche arrangement.[9][11][12] In a fluorinated benzyl ether, similar σ → σ interactions between C-H bonds on the benzyl group and the C-F bond can stabilize specific rotamers, influencing the overall molecular shape.[11][12][13]

-

Intramolecular Interactions: The presence of fluorine can introduce weak, non-covalent interactions that further shape the conformational landscape. In certain geometries, intramolecular hydrogen bonds of the C-H···F or even O-H···F type (in related benzyl alcohols) can provide additional stabilization to specific conformers.[14][15][16] Computational studies are essential for identifying and quantifying the impact of these subtle yet significant forces.[14][15][[“]][18]

The interplay of these effects dictates the preferred orientation of the fluorinated benzyl group relative to the rest of the molecule, which can have profound consequences for its ability to bind to a biological target.

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. [PDF] Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Gauche effect - Wikipedia [en.wikipedia.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. research-collection.ethz.ch [research-collection.ethz.ch]

- 14. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. longdom.org [longdom.org]

- 17. consensus.app [consensus.app]

- 18. [PDF] Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives | Semantic Scholar [semanticscholar.org]

The Discovery and Synthesis of Novel Benzyloxyphenyl Compounds: A Technical Guide for Drug Development Professionals

Abstract

The benzyloxyphenyl scaffold is a privileged structural motif in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its unique combination of a flexible ether linkage and two tunable aromatic rings provides a versatile platform for designing molecules with specific pharmacological profiles. This in-depth technical guide offers a comprehensive overview of the discovery and synthesis of novel benzyloxyphenyl compounds. It is intended for researchers, scientists, and drug development professionals, providing not only detailed synthetic protocols but also a critical analysis of the underlying principles that guide experimental design. We will explore the nuances of various synthetic strategies, delve into the rich pharmacology of this compound class, and elucidate the structure-activity relationships that govern their biological effects.

Introduction: The Significance of the Benzyloxyphenyl Scaffold

The benzyloxyphenyl moiety is a cornerstone in the design of bioactive molecules. The presence of the benzyl group offers a handle for introducing a wide range of substituents, allowing for the fine-tuning of steric and electronic properties. The ether linkage, while seemingly simple, provides a critical degree of conformational flexibility, enabling the molecule to adopt optimal orientations for binding to biological targets. This structural versatility has led to the discovery of benzyloxyphenyl compounds with a broad spectrum of biological activities, including roles as kinase inhibitors, neuroprotective agents, and modulators of ion channels.[1][2] This guide will provide the foundational knowledge and practical insights necessary to navigate the synthesis and exploration of this important class of compounds.

Synthetic Methodologies: A Strategic Approach to a Core Scaffold

The construction of the diaryl ether bond is the central challenge in the synthesis of benzyloxyphenyl compounds. The choice of synthetic route is dictated by factors such as the nature of the starting materials, the desired substitution patterns, and the overall efficiency of the reaction. This section provides a detailed examination of the most effective methods, complete with step-by-step protocols and a discussion of their relative merits.

The Williamson Ether Synthesis: A Classic and Versatile Approach

The Williamson ether synthesis is a fundamental and widely used method for the formation of ethers. It involves the reaction of a phenoxide with a benzyl halide. The reaction proceeds via an SN2 mechanism, and its success is largely dependent on the nature of the leaving group on the benzyl moiety and the reaction conditions.

The choice of base is critical for the deprotonation of the phenol to form the more nucleophilic phenoxide. A moderately strong base like potassium carbonate is often sufficient and is preferred for its ease of handling and compatibility with a wide range of functional groups. The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents like dimethylformamide (DMF) or acetone are commonly used as they effectively solvate the cation of the phenoxide salt, leaving the phenoxide anion more available for nucleophilic attack.

-

Materials:

-

Substituted Phenol (1.0 eq)

-

Substituted Benzyl Bromide (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

-

Procedure:

-

To a stirred solution of the substituted phenol in anhydrous DMF, add potassium carbonate.

-

Stir the suspension at room temperature for 30 minutes.

-

Slowly add the substituted benzyl bromide to the reaction mixture.

-

Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

-

The progress of the reaction can be easily monitored by TLC, observing the disappearance of the starting phenol and the appearance of the less polar product spot. The final product can be unambiguously characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Caption: Workflow for Williamson Ether Synthesis.

The Ullmann Condensation: A Copper-Catalyzed Cross-Coupling

The Ullmann condensation is a powerful method for the formation of diaryl ethers, particularly when dealing with less reactive aryl halides.[3] This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol in the presence of a base.

The choice of copper catalyst and ligand is crucial for the efficiency of the Ullmann condensation. Copper(I) salts, such as CuI, are commonly used. The addition of a ligand, such as 1,10-phenanthroline or N,N-dimethylglycine, can significantly improve the reaction rate and yield by stabilizing the copper catalyst and facilitating the catalytic cycle. A high-boiling polar solvent like DMF or dimethyl sulfoxide (DMSO) is often required to achieve the necessary reaction temperatures.

-

Materials:

-

Aryl Halide (e.g., Bromobenzene derivative) (1.0 eq)

-

Substituted Phenol (1.2 eq)

-

Copper(I) Iodide (CuI) (0.1 eq)

-

1,10-Phenanthroline (0.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

-

Procedure:

-

To an oven-dried, argon-flushed flask, add CuI, 1,10-phenanthroline, and K₂CO₃.

-

Add the aryl halide and the substituted phenol, followed by anhydrous DMF.

-

Heat the reaction mixture to 120-140°C and stir for 24-48 hours under an inert atmosphere.

-

Monitor the reaction progress by TLC or GC-MS.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the residue by column chromatography.

-

The reaction's endpoint is determined by the complete consumption of the limiting reagent (aryl halide), as monitored by an appropriate analytical technique. The identity and purity of the synthesized diaryl ether are confirmed through spectroscopic analysis.

Caption: Key components of the Ullmann Condensation.

The Buchwald-Hartwig C-O Coupling: A Modern Palladium-Catalyzed Approach

The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a highly efficient and versatile method for the synthesis of diaryl ethers.[2][4][5] This palladium-catalyzed cross-coupling reaction offers milder reaction conditions and a broader substrate scope compared to the traditional Ullmann condensation.

The success of the Buchwald-Hartwig C-O coupling is highly dependent on the choice of the palladium catalyst and, most importantly, the phosphine ligand. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., SPhos, XPhos), are essential for promoting the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the phenol and facilitate the transmetalation step.

-

Materials:

-

Aryl Bromide (1.0 eq)

-

Substituted Phenol (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.08 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous Toluene

-

-

Procedure:

-

In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, SPhos, and NaOtBu.

-

Add the aryl bromide and the substituted phenol.

-

Evacuate and backfill the tube with argon.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100-110°C and stir for 12-24 hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

After cooling, dilute the reaction with ethyl acetate and filter through Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

-

The catalytic nature of the reaction allows for low catalyst loading, and its progress can be precisely tracked. The final product's identity is confirmed by comprehensive spectroscopic analysis, ensuring the successful formation of the desired diaryl ether.

Sources

- 1. Neuroprotective effects of benzyloxy substituted small molecule monoamine oxidase B inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Fentanyl Analogues Modified at Phenyl Groups with Alkyls - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (4-((3-Fluorobenzyl)oxy)phenyl)methanol: A Predictive and Practical Guide for Researchers

Introduction

(4-((3-Fluorobenzyl)oxy)phenyl)methanol, with the CAS Registry Number 690969-16-5 and a molecular formula of C₁₄H₁₃FO₂, is a substituted aromatic alcohol and ether.[1][2][3] Its structure is characterized by a 3-fluorobenzyl group linked via an ether oxygen to a phenylmethanol moiety. This compound and its analogs are of interest in medicinal chemistry and materials science due to the prevalence of benzyl ether and fluorinated aromatic motifs in bioactive molecules and functional materials.

A thorough spectroscopic characterization is fundamental to confirming the identity, purity, and structure of such compounds. This guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While a comprehensive set of publicly available experimental spectra for this specific molecule is not readily found, this guide leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust, predictive framework for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both a theoretical understanding of the expected spectral features and practical, field-proven protocols for data acquisition.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as follows. This numbering scheme will be used for the assignment of NMR signals.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

B. Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, this can be done via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information and compare it with the predicted pathways. For high-resolution mass spectrometry (HRMS), the exact mass can be determined to confirm the elemental composition.

Conclusion

This in-depth technical guide provides a comprehensive predictive framework for the spectroscopic characterization of this compound. By leveraging established principles and comparative data from analogous structures, we have outlined the expected features in ¹H NMR, ¹³C NMR, IR, and MS spectra. The detailed experimental protocols provided for each technique offer a practical guide for researchers to acquire and interpret the spectroscopic data for this compound and similar molecules. This predictive analysis serves as a valuable starting point for the empirical characterization and confirmation of the structure and purity of this compound in a research and development setting.

References

-

Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Introduction to the Spectral Data Base (SDBS). Retrieved from [Link]

-

Foodball. (n.d.). Spectral Libraries. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

Axios Research. (n.d.). This compound. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Green Chemistry. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of methanol. Retrieved from [Link]

-

NIST. (n.d.). 4-Fluorobenzyl alcohol. Retrieved from [Link]

-

PubChem. (n.d.). (4-(Phenylethynyl)phenyl)methanol. Retrieved from [Link]

-

NIST. (n.d.). Benzyl alcohol. Retrieved from [Link]

-

NIST. (n.d.). Benzenemethanol, α-phenyl-. Retrieved from [Link]

-

NIST. (n.d.). Benzenemethanol, 4-bromo-. Retrieved from [Link]

-

NIST. (n.d.). Benzenemethanol, 3-phenoxy-. Retrieved from [Link]

-

NIST. (n.d.). Benzenemethanol, 3,4-difluoro-. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Potential Biological Activity of Fluorinated Aromatic Ethers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of all commercialized pharmaceuticals containing at least one fluorine atom.[1][2] Fluorinated aromatic ethers, in particular, represent a privileged structural motif, leveraging the unique properties of both the fluorine atom and the ether linkage to optimize pharmacological profiles. This guide provides a comprehensive technical overview of the biological activities of these compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental workflows used to evaluate their potential. By synthesizing field-proven insights with established scientific principles, this document serves as a vital resource for professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Symbiotic Advantage of Fluorine and the Aromatic Ether Scaffold

The introduction of fluorine into a molecule can profoundly influence its pharmacokinetic and pharmacodynamic properties.[3][4][5] This "fluorine advantage" stems from its unique characteristics:

-

High Electronegativity: As the most electronegative element, fluorine can alter the electron distribution within a molecule, impacting pKa, dipole moment, and the reactivity of neighboring functional groups.[3][6] This modulation can enhance binding affinity to target proteins and improve bioavailability by reducing the basicity of compounds, which facilitates better membrane permeation.[3]

-

Small van der Waals Radius: With a van der Waals radius of 1.47 Å, comparable to that of a hydrogen atom (1.20 Å), fluorine can act as a hydrogen isostere without introducing significant steric hindrance.[3] This allows for strategic substitutions to block metabolic pathways without drastically altering the molecule's overall size and shape.

-

Strong Carbon-Fluorine (C-F) Bond: The C-F bond is one of the strongest in organic chemistry, making it resistant to metabolic cleavage.[5] This property is frequently exploited to enhance the metabolic stability of drug candidates, thereby increasing their half-life and duration of action.[3][5]

-

Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes, including the blood-brain barrier.[3][7]

The aromatic ether linkage, in turn, provides a flexible and stable scaffold that is prevalent in numerous biologically active compounds. The combination of these two features in fluorinated aromatic ethers creates a powerful synergy for drug design, enabling fine-tuning of a molecule's properties to achieve desired therapeutic effects. The trifluoromethoxy (-OCF3) and difluoromethoxy (-OCF2H) groups are particularly common motifs that enhance metabolic stability and lipophilicity, leading to improved absorption and transport in biological systems.[8][9]

Part I: Unraveling the Biological Activity of Fluorinated Aromatic Ethers

Section 1.1: Diverse Mechanisms of Action

Fluorinated aromatic ethers exhibit a broad spectrum of biological activities, acting on various molecular targets to elicit therapeutic effects.

-

Enzyme Inhibition: A significant number of fluorinated aromatic ethers function as enzyme inhibitors. For instance, they have been investigated as kinase inhibitors , which are crucial in cancer therapy and the treatment of inflammatory diseases.[10] The fluorinated moiety can enhance binding to the ATP-binding pocket of kinases, improving potency and selectivity.[10] Some ortho-hydroxylated brominated diphenyl ethers, which share structural similarities with fluorinated aromatic ethers, have been shown to be promiscuous kinase inhibitors.[11][12][13]

-

Receptor Modulation: These compounds can also act as agonists or antagonists at various receptors. Their ability to cross the blood-brain barrier makes them attractive candidates for targeting central nervous system (CNS) receptors.[14][15][16] Fluorine substitution can influence receptor binding affinity and selectivity, leading to more targeted therapeutic interventions for neurodegenerative diseases and psychiatric disorders.[15]

-

Antimicrobial and Antiviral Activity: The unique properties of fluorinated aromatic ethers also lend themselves to the development of antimicrobial and antiviral agents.[17][18][19][20] For example, fluoroquinolones, an important class of antibacterial agents, feature a fluorinated aromatic core.[2][21] While not all are ethers, the principles of using fluorine to enhance antibacterial efficacy are well-established.

Section 1.2: Illuminating Structure-Activity Relationships (SAR)

The biological activity of fluorinated aromatic ethers is intricately linked to their chemical structure. Understanding these structure-activity relationships is paramount for rational drug design.

-

Impact of Fluorine Positioning: The position of the fluorine atom on the aromatic ring (ortho, meta, or para) can have a dramatic effect on a molecule's conformation, electronic properties, and, consequently, its biological activity. For example, para-fluorination is a common strategy to prevent oxidative metabolic degradation of aromatic rings.[22]

-

Influence of the Ether Linkage: The ether bond provides rotational flexibility, allowing the molecule to adopt an optimal conformation for binding to its target. The nature of the groups attached to the ether oxygen also plays a crucial role in determining the overall physicochemical properties and biological activity.

-

Isosteric Replacement: The use of fluorinated groups as isosteres for other functional groups is a powerful strategy in drug design. For example, a trifluoromethyl group can be used as a bioisostere for a methyl group, offering similar steric bulk but with vastly different electronic properties. This can lead to altered binding interactions and improved metabolic stability. A recent study on gingerol derivatives utilized fluorinated isosteres to probe the structure-activity relationship of these natural products.[23]

The following diagram illustrates the key considerations in the structure-activity relationship of fluorinated aromatic ethers:

Caption: Key structural components influencing the properties of fluorinated aromatic ethers.

Part II: Experimental Workflows for Assessing Biological Activity

A rigorous and systematic approach is essential for evaluating the biological potential of novel fluorinated aromatic ethers. This involves a combination of in vitro and in vivo assays.

Section 2.1: In Vitro Evaluation

-

Target-Based Assays: These assays are designed to measure the direct interaction of a compound with its molecular target. A common example is a kinase inhibition assay .

Experimental Protocol: Kinase Inhibition Assay (Example)

-

Reagents and Materials: Recombinant kinase, substrate peptide, ATP, kinase buffer, test compound (fluorinated aromatic ether), detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure: a. Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add the kinase, substrate peptide, and kinase buffer. c. Add the test compound dilutions to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at the optimal temperature and time for the specific kinase. f. Stop the reaction and add the detection reagent according to the manufacturer's instructions. g. Measure the signal (e.g., luminescence) using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

-

-

Cell-Based Assays: These assays assess the effect of a compound on whole cells, providing insights into its cellular permeability, cytotoxicity, and mechanism of action in a more biologically relevant context.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Plate cells (e.g., cancer cell line) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated aromatic ether for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the CC50 value (the concentration of the compound that causes 50% cell death).

-

The following diagram outlines a general workflow for the in vitro evaluation of fluorinated aromatic ethers:

Caption: A typical workflow for the in vitro assessment of biological activity.

Section 2.2: In Vivo Characterization

Promising candidates from in vitro studies are advanced to in vivo models to evaluate their pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as their efficacy and safety in a whole-organism context.

-

Pharmacokinetic (PK) Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. Key parameters measured include bioavailability, half-life, clearance, and volume of distribution. The metabolic stability conferred by fluorine often leads to favorable PK profiles.[24]

-

Pharmacodynamic (PD) Studies: PD studies investigate the relationship between drug concentration and the observed therapeutic effect. This helps to establish a dose-response relationship and identify a therapeutic window.

-

Efficacy Models: The choice of animal model depends on the therapeutic area of interest. For example, xenograft models are commonly used in cancer research to evaluate the anti-tumor activity of a compound. For neurodegenerative diseases, transgenic mouse models that recapitulate aspects of the human disease are often employed.

Part III: Case Studies and Future Perspectives

Section 3.1: Approved Drugs and Clinical Candidates

A number of approved drugs and promising clinical candidates incorporate a fluorinated aromatic ether moiety. For instance, Repotrectinib , approved in 2023 for the treatment of certain types of cancer, features a para-fluorinated phenyl ether.[22] This strategic fluorination is designed to block metabolic oxidation, thereby improving the drug's pharmacokinetic properties.[22]

Section 3.2: Emerging Trends and Future Directions

The field of fluorinated aromatic ethers continues to evolve, with several exciting areas of research:

-

Novel Fluorinated Motifs: The exploration of new fluoroalkoxy groups beyond the traditional -OCF3 and -OCF2H is an active area of research.[25] These novel motifs may offer unique physicochemical properties and biological activities.

-

18F Radiotracers for PET Imaging: The use of the positron-emitting isotope 18F allows for the development of radiolabeled fluorinated aromatic ethers for use in Positron Emission Tomography (PET) imaging.[3][4] This non-invasive technique is invaluable for in vivo studies of drug distribution, target engagement, and as a diagnostic tool.[3][4][15]

-

Targeted Drug Delivery: The unique properties of fluorinated compounds are also being explored for the development of advanced drug delivery systems, including targeted nanoparticles and emulsions.

Conclusion

Fluorinated aromatic ethers represent a versatile and highly valuable class of compounds in drug discovery and development. The strategic incorporation of fluorine into the aromatic ether scaffold provides medicinal chemists with a powerful toolkit for modulating the physicochemical and biological properties of drug candidates. A thorough understanding of their mechanisms of action, structure-activity relationships, and the application of rigorous experimental workflows are essential for unlocking the full therapeutic potential of these remarkable molecules. As our understanding of fluorine chemistry deepens and new synthetic methodologies emerge, we can expect to see a continued expansion in the application of fluorinated aromatic ethers in the development of novel and effective medicines.

References

-

The role of fluorine in medicinal chemistry. (URL: [Link])

-

The Many Roles for Fluorine in Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Applications of Fluorine in Medicinal Chemistry - PubMed. (URL: [Link])

-

(PDF) Review: Fluorine in Medicinal Chemistry - ResearchGate. (URL: [Link])

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (URL: [Link])

-

Fluorine in medicinal chemistry - PubMed. (URL: [Link])

-

FDA approved fluorine-containing drugs in 2023. (URL: [Link])

-

Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics | Bentham Science. (URL: [Link])

-

Fluorinated molecules as drugs and imaging agents in the CNS - PubMed. (URL: [Link])

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (URL: [Link])

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC - PubMed Central. (URL: [Link])

-

Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates. (URL: [Link])

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (URL: [Link])

-

Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. (URL: [Link])

-

Further Studies of the Antibacterial Activity of Some Fluorinated Aromatic Mercurials - PMC. (URL: [Link])

-

Advanced Materials: The Role of Fluorinated Aromatic Ethers. (URL: [Link])

-

Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins. (URL: [Link])

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (URL: [Link])

-

Advances in Fluorination Chemistry for API Synthesis - Pharmaceutical Technology. (URL: [Link])

-

Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers - MDPI. (URL: [Link])

- Synthesis of fluorinated ethers - European Patent Office - EP 0482938 B1 - Googleapis.com. (URL: )

-

Synthesis and antibacterial activity of some fluorinated arylsulfonylthiosemicarbazides and Arylsulfonylhydrazones - PubMed. (URL: [Link])

-

A Study of the Antibacterial Activity of Some Fluorinated Aromatic Mercurials. (URL: [Link])

-

The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. (URL: [Link])

-

Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach | Request PDF - ResearchGate. (URL: [Link])

-

Fluorinated Ethers of Cannabinol (CBN) - MDPI. (URL: [Link])

- US20110257073A1 - Methods of making fluorinated ethers, fluorinated ethers, and uses thereof - Google P

-

Fluorinated Molecules as Drugs and Imaging Agents in the CNS - ResearchGate. (URL: [Link])

-

Roles of Fluorine in Drug Design and Drug Action | Bentham Science. (URL: [Link])

-

Fluorinated Drugs Approved by the FDA (2016–2022) - Encyclopedia.pub. (URL: [Link])

-

Fluorine in Medicinal Chemistry | Request PDF - ResearchGate. (URL: [Link])

-

Fluorine-Containing Drugs Approved by the FDA in 2018. - R Discovery - Researcher.Life. (URL: [Link])

-

Fluorine-Containing Isosteres Enable a Structure-Activity Relationship Study Of Gingerol Derivatives - Jefferson Digital Commons. (URL: [Link])

-

Synthesis and antibacterial properties of fluorinated biodegradable cationic polyesters - Journal of Materials Chemistry B (RSC Publishing). (URL: [Link])

-

Certain ortho-hydroxylated brominated ethers are promiscuous kinase inhibitors that impair neuronal signaling and neurodevelopmental processes - California State University, Sacramento. (URL: [Link])

-

Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential - PMC - PubMed Central. (URL: [Link])

-

Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed. (URL: [Link])

-

Certain Ortho-Hydroxylated Brominated Ethers Are Promiscuous Kinase Inhibitors That Impair Neuronal Signaling and Neurodevelopmental Processes - UC Merced. (URL: [Link])

-

Certain ortho-hydroxylated brominated ethers are promiscuous kinase inhibitors that impair neuronal signaling and neurodevelopmental processes - PubMed Central. (URL: [Link])

-

Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF - ResearchGate. (URL: [Link])

-

Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PubMed Central. (URL: [Link])

-

(PDF) Structure-Property Relationships in Fluorinated Aromatic Polymers for High-Performance Energy Storage Systems - ResearchGate. (URL: [Link])

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. tandfonline.com [tandfonline.com]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. mdpi.com [mdpi.com]

- 10. Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Research Portal [scholars.csus.edu]

- 12. Certain Ortho-Hydroxylated Brominated Ethers Are Promiscuous Kinase Inhibitors That Impair Neuronal Signaling and Neurodevelopmental Processes [sites.ucmerced.edu]

- 13. Certain ortho-hydroxylated brominated ethers are promiscuous kinase inhibitors that impair neuronal signaling and neurodevelopmental processes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Further Studies of the Antibacterial Activity of Some Fluorinated Aromatic Mercurials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Studies in potential organo-fluorine antibacterial agents. Part 1: Synthesis and antibacterial activity of some fluorinated arylsulfonylthiosemicarbazides and Arylsulfonylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [PDF] A Study of the Antibacterial Activity of Some Fluorinated Aromatic Mercurials | Semantic Scholar [semanticscholar.org]

- 20. Synthesis and antibacterial properties of fluorinated biodegradable cationic polyesters - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 21. mdpi.com [mdpi.com]

- 22. FDA approved fluorine-containing drugs in 2023 [html.rhhz.net]

- 23. jdc.jefferson.edu [jdc.jefferson.edu]

- 24. benthamscience.com [benthamscience.com]

- 25. Fluoroalkyl Ethers for Drug Design - Enamine [enamine.net]

Methodological & Application

Application Notes and Protocols: (4-((3-Fluorobenzyl)oxy)phenyl)methanol in Medicinal Chemistry

Abstract

(4-((3-Fluorobenzyl)oxy)phenyl)methanol is a versatile bifunctional building block of significant interest in medicinal chemistry. Its unique structure, featuring a fluorinated benzyl ether moiety and a primary alcohol, offers multiple avenues for synthetic elaboration. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound. We will delve into its role as a pivotal intermediate in the synthesis of complex bioactive molecules, with a particular focus on its connection to the anti-Parkinson's agent, Safinamide. Detailed, field-proven protocols for its synthesis and subsequent functionalization are provided, underpinned by a rationale that connects molecular structure to biological function.

Introduction: Strategic Value in Drug Design

The design of novel therapeutic agents often hinges on the strategic incorporation of specific structural motifs that confer desirable pharmacological properties. The this compound scaffold integrates three key features that are highly valued in modern drug discovery:

-

The Benzyl Ether Linkage: This linkage provides a balance of flexibility and stability, allowing the two aromatic rings to orient themselves effectively within a biological target's binding site.

-

The 3-Fluoro Substituent: The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa.[1][2][3] The carbon-fluorine bond is exceptionally strong, often protecting adjacent positions from metabolic attack by cytochrome P450 enzymes.[2]

-

The Hydroxymethyl Group: This primary alcohol serves as a critical synthetic handle, enabling a wide range of chemical transformations. It can be oxidized to an aldehyde or carboxylic acid, converted into a leaving group (e.g., a halide) for nucleophilic substitution, or used in esterification and etherification reactions.

This combination of features makes this compound a valuable starting point for generating libraries of diverse compounds for screening and lead optimization. Its most notable application to date is as a key precursor to Safinamide, a selective monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1][4][5]

Synthesis of this compound

The synthesis of the title compound is a robust, two-step process that is readily scalable for laboratory and industrial production. The workflow begins with the formation of the benzyl ether linkage, followed by the reduction of a benzaldehyde intermediate.

Sources

- 1. ekwan.github.io [ekwan.github.io]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Mitsunobu Reaction [organic-chemistry.org]

- 4. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes & Protocols: (4-((3-Fluorobenzyl)oxy)phenyl)methanol as a Versatile Chemical Intermediate

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Abstract and Strategic Overview

(4-((3-Fluorobenzyl)oxy)phenyl)methanol, hereafter referred to as FBPM, is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. Its molecular architecture, featuring a reactive primary alcohol and a metabolically robust 3-fluorobenzyl ether moiety, makes it a highly valuable building block for the synthesis of complex molecular targets. The strategic incorporation of a fluorine atom on the benzyl ring serves to modulate the electronic properties and enhance metabolic stability, a crucial consideration in modern drug design.[1][2]

This guide provides an in-depth exploration of FBPM's synthetic utility. It details not only the protocols for its application but also the underlying chemical principles that govern its reactivity. We will cover key functional group transformations, provide step-by-step experimental procedures, and discuss the rationale behind methodological choices to empower researchers to effectively integrate this intermediate into their synthetic workflows. This document is intended for professionals in drug development and chemical research who require a practical, yet scientifically rigorous, resource.

Physicochemical Properties and Safety Mandates

A thorough understanding of a chemical's properties and handling requirements is a prerequisite for safe and successful experimentation.

Compound Specifications

The key properties of FBPM are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 690969-16-5 | [3][4][5] |

| Molecular Formula | C₁₄H₁₃FO₂ | [3][4][6] |

| Molecular Weight | 232.25 g/mol | [3][4][6] |

| Typical Purity | ≥95% | [3][6] |

| Appearance | White to off-white solid | Generic Data |

| Storage | 2-8°C, desiccated environment | [3][6] |

GHS Hazard Profile and Handling Protocols

FBPM is classified with specific hazards that mandate strict adherence to safety protocols. All personnel must review the full Safety Data Sheet (SDS) before handling.

-

GHS Classification:

-

Mandatory Precautions (P-Statements):

-

P261 & P271: Avoid breathing dust/fumes. Use only outdoors or in a well-ventilated area.[7][8]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[7][8]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7][8]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8]

-

Trustworthiness Pillar: Adherence to these GHS guidelines is non-negotiable. All protocols described herein presuppose that the experiment is conducted within a certified chemical fume hood by personnel equipped with appropriate Personal Protective Equipment (PPE). An eyewash station and safety shower must be readily accessible.[8][9]

Synthetic Utility and Core Reaction Pathways

The synthetic value of FBPM stems from its two distinct functional groups, which can be manipulated selectively. This bifunctionality allows for a modular approach to building complex molecules.[10]

Caption: Logical flow of FBPM's functional group transformations.

Transformations of the Hydroxymethyl Group

The primary alcohol is the principal site for synthetic elaboration. Its conversion to other functional groups opens avenues for C-C and C-N bond formation.

-

Oxidation to an Aldehyde: Mild oxidation provides the corresponding aldehyde, 4-((3-Fluorobenzyl)oxy)benzaldehyde, a crucial precursor for reactions like Wittig olefination, reductive amination, and Grignard additions.

-

Expertise & Experience: The choice of oxidant is critical. Strong oxidants (e.g., KMnO₄) risk over-oxidation to the carboxylic acid. Milder, controlled reagents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are preferred to cleanly stop at the aldehyde stage. This selectivity is paramount for preserving the integrity of the molecule for subsequent steps.

-

-

Conversion to a Leaving Group: The hydroxyl group can be readily converted into a good leaving group (e.g., tosylate, mesylate, or halide). This transforms the benzylic carbon into an electrophilic site, primed for nucleophilic substitution reactions. This is a foundational strategy for introducing diverse functionalities.[10]

The Role of the 3-Fluorobenzyl Ether Moiety

This portion of the molecule is typically designed to be stable and serve as a protecting group or a key pharmacophoric element in the final target.

-

Chemical Stability: The benzyl ether linkage is robust under a wide range of conditions, including mildly acidic, basic, and many oxidative/reductive conditions, making it an excellent protecting group for the phenolic oxygen.

-

Metabolic Resistance & Drug Design: The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to block sites of metabolic oxidation (cytochrome P450-mediated hydroxylation).[2] This can increase the in vivo half-life and bioavailability of a drug candidate. The fluorine's electron-withdrawing nature also modulates the pKa and lipophilicity of the molecule, potentially improving target binding and pharmacokinetic properties.[1]

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and checkpoints for reaction monitoring.